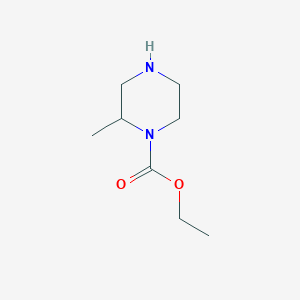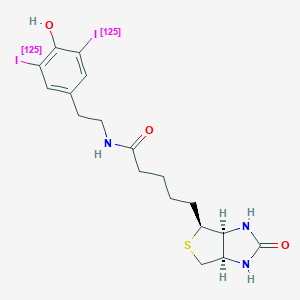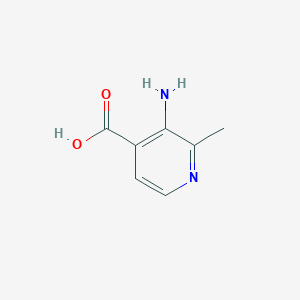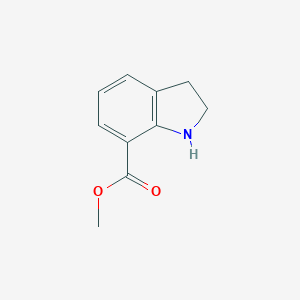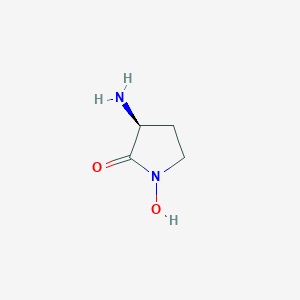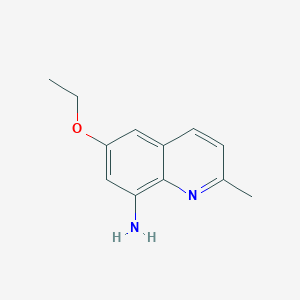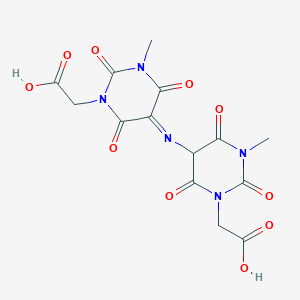
1,1'-Dimethylpurpurate-3,3'-diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Dimethylpurpurate-3,3'-diacetic acid is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. This compound is synthesized through a specific method and has been studied for its mechanism of action and potential future directions.
Wirkmechanismus
The mechanism of action of 1,1'-Dimethylpurpurate-3,3'-diacetic acid involves its ability to undergo redox reactions, which allows it to act as a redox indicator. This compound can also fluoresce under certain conditions, making it useful as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that 1,1'-Dimethylpurpurate-3,3'-diacetic acid can act as an antioxidant and protect against oxidative stress. This compound has also been shown to affect mitochondrial function and energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-Dimethylpurpurate-3,3'-diacetic acid in lab experiments is its ability to act as both a redox indicator and a fluorescent probe. However, limitations include the potential for interference from other compounds and the need for specific conditions for optimal fluorescence.
Zukünftige Richtungen
Possible future directions for research on 1,1'-Dimethylpurpurate-3,3'-diacetic acid include further studies on its antioxidant activity, mitochondrial function, and potential therapeutic applications. Additionally, research could focus on developing new methods for synthesizing this compound and optimizing its use as a redox indicator and fluorescent probe.
Synthesemethoden
The synthesis of 1,1'-Dimethylpurpurate-3,3'-diacetic acid involves the reaction of 1,1'-Dimethyl-4,4'-bipyridinium dichloride with sodium hydroxide followed by the addition of diethyl oxalate. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1,1'-Dimethylpurpurate-3,3'-diacetic acid has been used in various scientific research applications due to its ability to act as a redox indicator and a fluorescent probe. This compound has been used in studies related to oxidative stress, antioxidant activity, and mitochondrial function.
Eigenschaften
CAS-Nummer |
124433-73-4 |
|---|---|
Produktname |
1,1'-Dimethylpurpurate-3,3'-diacetic acid |
Molekularformel |
C14H13N5O10 |
Molekulargewicht |
411.28 g/mol |
IUPAC-Name |
2-[5-[[1-(carboxymethyl)-3-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-3-methyl-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C14H13N5O10/c1-16-9(24)7(11(26)18(13(16)28)3-5(20)21)15-8-10(25)17(2)14(29)19(12(8)27)4-6(22)23/h7H,3-4H2,1-2H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
PLNXXHPIACXIGG-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(C(=O)N(C1=O)CC(=O)O)N=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)C |
Kanonische SMILES |
CN1C(=O)C(C(=O)N(C1=O)CC(=O)O)N=C2C(=O)N(C(=O)N(C2=O)CC(=O)O)C |
Synonyme |
1,1'-dimethylpurpurate-3,3'-diacetic acid DMPDAA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Phenyl(4-isopropylphenyl)acetyl]-1H-indene-1,3(2H)-dione](/img/structure/B40787.png)



